![molecular formula C16H25N7O2 B11400676 6-{[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B11400676.png)
6-{[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one
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Overview
Description
6-{[4-(BUTYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a heterocyclic compound containing a symmetrical 1,3,5-triazine moiety. This class of compounds is known for its wide spectrum of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antiviral, antifungal, anticancer, anti-HIV, antitrypanosomal, and antimalarial properties .
Preparation Methods
The synthesis of 6-{[4-(BUTYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE can be achieved through an eco-friendly ultrasound-assisted method. This involves the reaction of 3-N-substituted 6-{[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one derivatives under specific conditions to predict their biological activities . The reaction conditions typically include the use of green chemistry principles, such as the use of ultrasound to enhance reaction rates and yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
6-{[4-(BUTYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has numerous scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of 6-{[4-(BUTYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as monoamine oxidase and block neuronal sodium channels, leading to its various biological effects .
Comparison with Similar Compounds
Similar compounds to 6-{[4-(BUTYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE include other derivatives of 1,3,5-triazine and pyridazine. These compounds share similar biological activities but may differ in their specific molecular targets and pathways. Examples of similar compounds include:
Altretamine (Hexalen): An antitumor drug.
Cycloguanil: An antimalarial drug.
Irsogladine: An antiulcer drug.
Properties
Molecular Formula |
C16H25N7O2 |
---|---|
Molecular Weight |
347.42 g/mol |
IUPAC Name |
6-[[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H25N7O2/c1-5-8-11-17-14-18-15(23(6-2)7-3)20-16(19-14)25-12-9-10-13(24)22(4)21-12/h9-10H,5-8,11H2,1-4H3,(H,17,18,19,20) |
InChI Key |
WJPXTXFJRQWPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)N(CC)CC |
Origin of Product |
United States |
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